Methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate dihydrochloride is a chemical compound with the molecular formula C12H17Cl2N3O2. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an indazole ring, which is a bicyclic structure containing nitrogen atoms, and a propanoate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate dihydrochloride typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazines and ortho-substituted aromatic compounds, under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Amino Group Addition: The amino group is introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.
Esterification: The propanoate group is introduced through esterification reactions, typically using carboxylic acids and alcohols in the presence of acid catalysts.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-Methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate dihydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the indazole ring or the amino group is oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the compound, typically targeting the carbonyl group in the propanoate moiety, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group or the methyl group is replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, halides.
Major Products Formed
Oxidation Products: Oxidized derivatives of the indazole ring or amino group.
Reduction Products: Reduced derivatives of the propanoate moiety.
Substitution Products: Substituted derivatives with different functional groups replacing the amino or methyl groups.
Scientific Research Applications
Chemistry
In chemistry, ®-Methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to study the effects of indazole derivatives on various biological systems. It serves as a model compound for investigating the interactions between small molecules and biological targets, such as enzymes and receptors.
Medicine
In medicine, ®-Methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate dihydrochloride is explored for its potential therapeutic applications. It is investigated for its activity against certain diseases, including cancer and neurological disorders, due to its ability to interact with specific molecular targets.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, polymer science, and material science.
Mechanism of Action
The mechanism of action of ®-Methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The indazole ring structure allows the compound to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl (2R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate: A similar compound with a slightly different stereochemistry.
Methyl (2S)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate: Another stereoisomer with different biological activity.
Methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate: The free base form without the dihydrochloride salt.
Uniqueness
®-Methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate dihydrochloride is unique due to its specific stereochemistry and the presence of the dihydrochloride salt. These features contribute to its distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C12H17Cl2N3O2 |
---|---|
Molecular Weight |
306.19 g/mol |
IUPAC Name |
methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate;dihydrochloride |
InChI |
InChI=1S/C12H15N3O2.2ClH/c1-7-3-8(5-10(13)12(16)17-2)4-9-6-14-15-11(7)9;;/h3-4,6,10H,5,13H2,1-2H3,(H,14,15);2*1H |
InChI Key |
YOQMELLFPVXRPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1NN=C2)CC(C(=O)OC)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.